S-(Sulfanylmethyl) hexanethioate
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Overview
Description
S-(Sulfanylmethyl) hexanethioate: is an organic compound with the molecular formula C7H14OS. It is also known by other names such as methanethiol caproate and methylthiohexanoate . This compound is characterized by the presence of a sulfanylmethyl group attached to a hexanethioate moiety, making it a thioester derivative.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-(sulfanylmethyl) hexanethioate typically involves the esterification of hexanethioic acid with methanethiol. The reaction is usually carried out under acidic conditions to facilitate the formation of the thioester bond .
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of solid-phase extraction techniques to purify the compound. This method is preferred due to its efficiency and ability to produce high-purity products .
Chemical Reactions Analysis
Types of Reactions: S-(Sulfanylmethyl) hexanethioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form thiols and other reduced sulfur compounds.
Substitution: The thioester bond can undergo nucleophilic substitution reactions, leading to the formation of different thioester derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and alcohols can react with the thioester bond under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and reduced sulfur compounds.
Substitution: Various thioester derivatives.
Scientific Research Applications
Chemistry: S-(Sulfanylmethyl) hexanethioate is used as a building block in organic synthesis, particularly in the formation of more complex thioester compounds .
Biology: In biological research, this compound is studied for its potential role in enzyme inhibition and as a model compound for studying thioester biochemistry .
Medicine: The compound’s derivatives are explored for their potential therapeutic applications, including antimicrobial and anticancer properties .
Industry: In industrial applications, this compound is used in the synthesis of specialty chemicals and as an intermediate in the production of various sulfur-containing compounds .
Mechanism of Action
The mechanism of action of S-(sulfanylmethyl) hexanethioate involves its interaction with specific molecular targets, such as enzymes that catalyze thioester hydrolysis. The compound can inhibit these enzymes by forming stable thioester-enzyme complexes, thereby blocking the enzyme’s activity .
Comparison with Similar Compounds
- Methanethiol caproate
- Methylthiohexanoate
- S-Methyl thiohexanoate
Comparison: S-(Sulfanylmethyl) hexanethioate is unique due to its specific sulfanylmethyl group, which imparts distinct chemical reactivity and biological activity compared to other similar thioester compounds .
Conclusion
This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique chemical structure and reactivity make it a valuable tool for scientific research and industrial processes.
Properties
CAS No. |
650607-77-5 |
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Molecular Formula |
C7H14OS2 |
Molecular Weight |
178.3 g/mol |
IUPAC Name |
S-(sulfanylmethyl) hexanethioate |
InChI |
InChI=1S/C7H14OS2/c1-2-3-4-5-7(8)10-6-9/h9H,2-6H2,1H3 |
InChI Key |
MVLNALDSFBNWAG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)SCS |
Origin of Product |
United States |
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